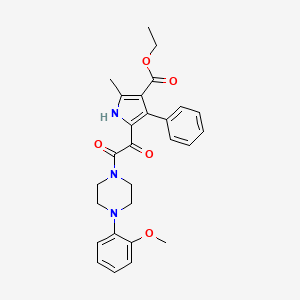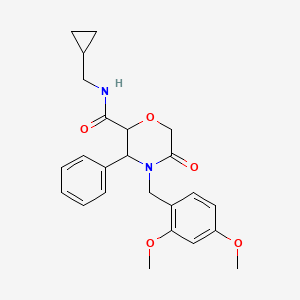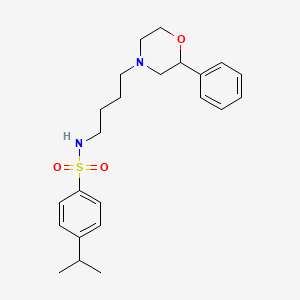![molecular formula C15H12BrNO3 B2573767 methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232822-11-5](/img/structure/B2573767.png)
methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound used for proteomics research . It has a molecular formula of C15H12BrNO3 and a molecular weight of 334.17 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12BrNO3. This indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the specific bonds formed during the synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Based on its molecular formula, it has a molecular weight of 334.17 . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate serves as a foundational component in synthesizing complex molecules with unique properties. For instance, the synthesis of high spin mononuclear iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones showcases the compound's role in creating materials with significant magnetic properties (Pogány, Moncol’, Pavlik, & Šalitroš, 2017). Similarly, its use in synthesizing novel biobased aromatic triols for segmented polyurethanes highlights its versatility in material science, potentially contributing to advancements in biodegradable plastics and other environmentally friendly materials (Lligadas, Ronda, Galià, & Cádiz, 2007).
Photophysical Properties and Applications
The photophysical investigation of derivatives such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate reveals significant insights into their luminescence properties, which are crucial for applications in organic electronics and photonics. The study of these compounds in various solvents demonstrates their potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high quantum yields and unique luminescence characteristics (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Chemical Reactions and Mechanisms
Research involving "methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate" also delves into understanding the mechanisms of chemical reactions and exploring new synthetic pathways. Studies on the cyclization reactions and the synthesis of heterocyclic systems demonstrate the compound's utility in constructing complex molecular architectures, which are important for pharmaceutical research and development (Selič, Grdadolnik, & Stanovnik, 1997).
Liquid Crystalline Behaviors and Material Science
The synthesis and study of Schiff bases bearing ester linkage as a central core offer insights into the liquid crystalline behaviors of these compounds. This research is vital for developing new materials with specific thermal and optical properties, applicable in displays, sensors, and other technologies requiring controlled alignment and phase behavior of molecules (Al-Obaidy, Tomi, & Abdulqader, 2021).
Propiedades
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIMCIIOHBDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)





![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)



